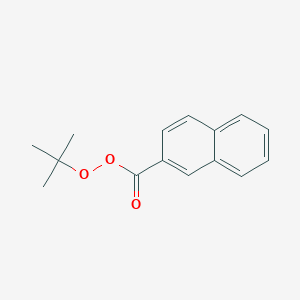
2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester is an organic compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . . This compound is characterized by its peroxycarboxylic acid ester functional group, which is known for its reactivity in various chemical processes.
Métodos De Preparación
The synthesis of 2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester typically involves the reaction of 2-naphthoic acid with tert-butyl hydroperoxide in the presence of a suitable catalyst . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The peroxycarboxylic acid ester group can participate in oxidation reactions, often leading to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the ester group into corresponding alcohols or hydrocarbons.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs, is ongoing.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester involves its ability to generate reactive oxygen species (ROS) through the decomposition of the peroxycarboxylic acid ester group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparación Con Compuestos Similares
Similar compounds to 2-Naphthalenecarboperoxoic acid, 1,1-dimethylethyl ester include:
2-Naphthoic acid: A noncompetitive N-methyl-D-aspartate (NMDA) receptor inhibitor with applications in neuroscience research.
tert-Butyl hydroperoxide: A common oxidizing agent used in organic synthesis.
Naphthalene derivatives: Various substituted naphthalenes with different functional groups that exhibit unique reactivities and applications.
The uniqueness of this compound lies in its peroxycarboxylic acid ester group, which imparts distinct oxidative properties and reactivity compared to other naphthalene derivatives.
Propiedades
Número CAS |
34304-74-0 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
tert-butyl naphthalene-2-carboperoxoate |
InChI |
InChI=1S/C15H16O3/c1-15(2,3)18-17-14(16)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
Clave InChI |
ORZCLEADDZQQRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(=O)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol](/img/structure/B14686438.png)


![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)
![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)

![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)



![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)
